molecular formula C19H28ClN3O4S B7710085 {1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone

{1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone

Cat. No.: B7710085
M. Wt: 430.0 g/mol
InChI Key: RNCVFLADSZVSPL-UHFFFAOYSA-N
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Description

{1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a piperazine ring, and a sulfonyl group, making it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name

[1-(5-chloro-2-ethoxyphenyl)sulfonylpiperidin-3-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O4S/c1-3-27-17-7-6-16(20)13-18(17)28(25,26)23-8-4-5-15(14-23)19(24)22-11-9-21(2)10-12-22/h6-7,13,15H,3-5,8-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCVFLADSZVSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone typically involves multiple steps, including the formation of intermediate compounds. The process may begin with the chlorination of 2-ethoxyphenyl, followed by sulfonylation to introduce the sulfonyl group. The piperidine and piperazine rings are then incorporated through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques, such as crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

{1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can modify the piperidine or piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions, such as temperature and pH, are carefully controlled to favor the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine or piperazine rings.

Scientific Research Applications

{1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone stands out due to its combination of a sulfonyl group, piperidine, and piperazine rings

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